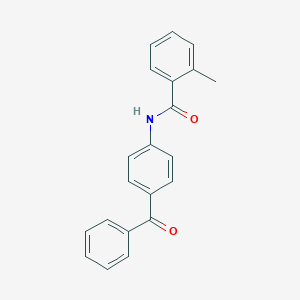

N-(4-benzoylphenyl)-2-methylbenzamide

Descripción

N-(4-Benzoylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a benzoyl group attached to the para position of the phenyl ring and a methyl substituent at the ortho position of the benzamide moiety. The benzoylphenyl group enhances π-π stacking interactions, while the methyl substituent may influence steric and electronic properties, affecting reactivity and binding affinities.

Propiedades

Fórmula molecular |

C21H17NO2 |

|---|---|

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

N-(4-benzoylphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C21H17NO2/c1-15-7-5-6-10-19(15)21(24)22-18-13-11-17(12-14-18)20(23)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24) |

Clave InChI |

HIGOSEGHZJWKNV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

SMILES canónico |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(4-Benzoylphenyl)-2-chlorobenzamide (CAS: 316145-28-5)

- Structural Difference : The methyl group in N-(4-benzoylphenyl)-2-methylbenzamide is replaced with a chlorine atom.

- Impact : Chlorine, being electron-withdrawing, may reduce electron density on the aromatic ring compared to the electron-donating methyl group. This alteration could influence solubility, metabolic stability, and interactions with biological targets (e.g., enzymes or receptors) .

N-(4-Methoxyphenyl)-2-methylbenzamide

- Structural Difference : A methoxy group replaces the benzoyl moiety at the para position.

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide

- Structural Difference: Incorporates amino and methoxy groups instead of benzoyl and methyl substituents.

- Impact: The amino groups introduce hydrogen-bonding sites, which could improve binding specificity in enzyme inhibition or receptor modulation .

Anthracene-Based Benzamide Derivatives

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structural Difference: The benzoylphenyl group is replaced with an anthraquinone system.

- Synthetic Efficiency: Synthesized via 2-methylbenzoyl chloride and 1-aminoanthraquinone with a 94% yield, outperforming coupling-agent methods (24% yield) .

- Functional Role: The anthraquinone moiety acts as an N,O-bidentate directing group, enabling γ-C-H bond functionalization in metal-catalyzed reactions. This contrasts with the benzoylphenyl group, which may favor different regioselectivity .

Maleimide Derivatives with Benzoylphenyl Groups

N-(4-Benzoylphenyl)maleimide (Series 7)

- Structural Difference : The benzamide core is replaced with a maleimide ring.

- Biological Activity : Substitutions on the benzoyl ring (e.g., pyridyl or thienyl) significantly enhance potency in cell-based assays. For example, 2-pyridyl substitution (compound 26n) showed superior activity compared to unsubstituted analogs .

- Comparison Insight : While the maleimide scaffold differs from benzamides, the benzoylphenyl group’s role in enhancing potency through aromatic interactions is consistent across both classes .

Halogenated Benzamides

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structural Difference : Contains bromo, nitro, and methoxy substituents.

- Crystallographic Data: Exhibits two molecules per asymmetric unit, with hydrogen-bonding networks distinct from N-(4-benzoylphenyl)-2-methylbenzamide.

N-(4-Chlorophenyl)-2-hydroxybenzamide

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Anthracene-based benzamides achieve higher yields (94%) via acid chloride routes compared to coupling agents (24%), suggesting method-dependent optimization for similar compounds .

- Biological Potency : Substituents on the benzoyl ring (e.g., pyridyl in maleimides) enhance activity, emphasizing the importance of aromatic interactions in drug design .

- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) improve stability but may reduce reactivity in certain synthetic pathways, whereas electron-donating groups (CH₃, OCH₃) enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.